
Fulvestrant (S enantiomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fulvestrant (S enantiomer) is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It works by binding to the estrogen receptor and destabilizing it, leading to the receptor’s degradation and subsequent inhibition of estrogen signaling . This compound is marketed under the brand name Faslodex and has been a significant advancement in endocrine therapy for breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant (S enantiomer) involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired functional groups .
Industrial Production Methods
Industrial production of Fulvestrant (S enantiomer) follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is formulated as an oil-based injection for intramuscular administration .
Analyse Des Réactions Chimiques
Types of Reactions
Fulvestrant (S enantiomer) undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The ketone groups in the steroid backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted fluorinated compounds .
Applications De Recherche Scientifique
Fulvestrant (S enantiomer) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor dynamics.
Medicine: Extensively used in clinical trials for breast cancer treatment, often in combination with other therapies like cyclin-dependent kinase inhibitors.
Industry: Employed in the development of new SERDs and related compounds for therapeutic use.
Mécanisme D'action
Fulvestrant (S enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating them. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are primarily related to estrogen signaling and receptor-mediated transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator (SERM) with partial agonist activity.
Anastrozole: An aromatase inhibitor that reduces estrogen production.
Exemestane: Another aromatase inhibitor with a steroidal structure.
Uniqueness
Fulvestrant (S enantiomer) is unique in its ability to completely degrade the estrogen receptor, unlike SERMs like Tamoxifen, which only block the receptor. This complete degradation leads to a more effective inhibition of estrogen signaling, making Fulvestrant (S enantiomer) a valuable option for patients who have developed resistance to other endocrine therapies .
Propriétés
Formule moléculaire |
C32H47F5O3S |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1 |
Clé InChI |
VWUXBMIQPBEWFH-GXZKXCMSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


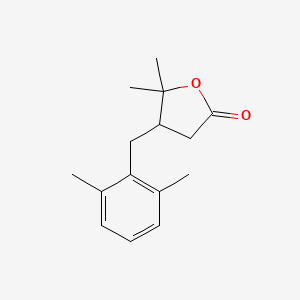
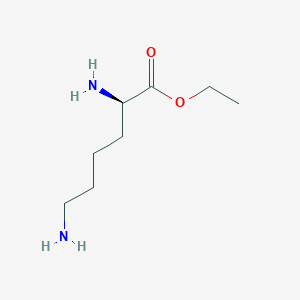
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)
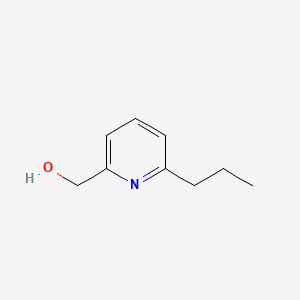

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)

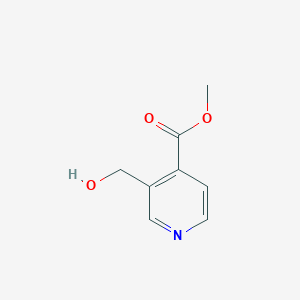
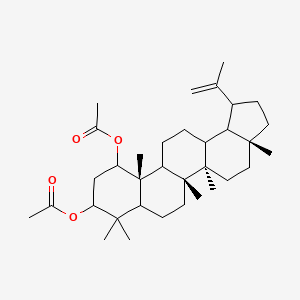
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)


